4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[4-methoxy-3-methyl-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-6-3-7(5-9(15)16)4-8(10(6)17-2)11(12,13)14/h3-4H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGRQUJZSKTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Aromatic Precursors
The initial step involves hydrolyzing suitable aromatic esters or derivatives to generate the corresponding phenylacetic acid intermediates. According to a patent (CN106554266B), the hydrolysis is performed in aqueous media with alkali and catalysts under mild conditions, which simplifies post-treatment and reduces environmental impact.
- Solvent: Water
- Catalyst: Compounds of formulas A or B, or cupric salts
- pH: Slightly alkaline conditions, typically with sodium hydroxide
- Temperature: Mild, generally below 100°C
- Post-treatment: Simple filtration or concentration
Hydrolysis reactions are optimized to avoid harsh conditions, enabling higher purity and yield. Catalyst recovery is feasible, making the process more sustainable.
Data Table 1: Hydrolysis Reaction Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Water | Environmentally friendly |
| Catalyst | Cupric salts or specific compounds | Recovered post-reaction |
| Temperature | 60–80°C | Mild conditions |
| pH | 8–10 | Slightly alkaline |
Substitution and Methylation of Phenylacetic Acid
Following hydrolysis, the phenylacetic acid derivative undergoes substitution reactions to introduce the methoxy group at the desired position (ortho or para). The methylation is achieved using methylating agents such as dimethyl sulfate or methyl iodide, under basic conditions.
- Adjust the pH of the hydrolysis mixture to 13–14 using sodium hydroxide
- Add methylating agent (preferably dimethyl sulfate for higher efficiency)
- Maintain temperature at 30–40°C
- Reaction duration: Approximately 3.5 hours
- Post-reaction: Wash with organic solvents (e.g., toluene) and filter
The methylation step is highly efficient, with yields exceeding 90%, and the process can be directly integrated with hydrolysis without isolating intermediates, thus simplifying production.
Data Table 2: Methylation Reaction Conditions
| Parameter | Range | Notes |
|---|---|---|
| Methylating agent | Dimethyl sulfate | Preferable for yield |
| Temperature | 30–40°C | Mild, controlled |
| Reaction time | 3.5 hours | Optimized for completeness |
| pH | 13–14 | Basic environment |
Acidification to Obtain the Final Acid
The methylated intermediate (phenylacetic ester) is subjected to acidification to produce the target acid. Hydrochloric acid (36% aqueous solution) is the preferred reagent, with the pH maintained between 1 and 2.
- Direct acidification of the reaction mixture without prior isolation of the methylated ester
- Use hydrochloric acid to adjust pH
- Stirring at room temperature until complete
- Separation of solids via filtration
- Drying yields the pure 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid
This method yields high purity (>99%) and high overall yield (~90%), with minimal by-products.
Data Table 3: Acidification Conditions
| Parameter | Range | Notes |
|---|---|---|
| Acid used | Hydrochloric acid (36%) | Efficient and cost-effective |
| pH | 1–2 | Ensures complete protonation |
| Temperature | Room temperature | Mild and safe |
Alternative Synthetic Routes
a. Direct Friedel-Crafts Alkylation:
Some studies suggest that aromatic substitution via Friedel-Crafts alkylation using methyl or trifluoromethyl precursors can be employed, followed by oxidation to introduce the acetic acid group. However, these routes often require harsh conditions and are less favored for industrial scale.
Recent research explores multi-component reactions involving substituted phenols, methylating agents, and acetic acid derivatives, but these are still under development for scalability.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Hydrolysis + Methylation + Acidification | Sequential, high yield, mild conditions | Simple, scalable, environmentally friendly | Requires precise pH control |
| Friedel-Crafts Alkylation | Direct aromatic substitution | Potentially fewer steps | Harsh conditions, lower selectivity |
| Multi-Component Reactions | One-pot synthesis under mild conditions | Innovative, less waste | Still under research, less scalable |
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups into more reactive intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives .
Scientific Research Applications
Medicinal Applications
MTFPA has shown promise in the field of medicinal chemistry, particularly in drug development and therapeutic applications.
Anti-inflammatory Properties
Research indicates that MTFPA exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. A study demonstrated its ability to inhibit pro-inflammatory cytokines, highlighting its therapeutic potential in conditions such as arthritis and other inflammatory disorders .
Anticancer Activity
MTFPA has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of cell signaling pathways associated with cell growth and apoptosis .
Agricultural Applications
MTFPA's herbicidal properties make it valuable in agricultural settings.
Herbicide Development
Recent patents indicate that MTFPA derivatives are being explored as herbicides due to their effectiveness in controlling a range of weeds. The compound acts by inhibiting specific biochemical pathways essential for weed growth, thus offering a targeted approach to weed management .
Analytical Applications
In analytical chemistry, MTFPA serves as a reference standard and reagent in various analytical techniques.
Chromatography
MTFPA is utilized in high-performance liquid chromatography (HPLC) as a standard for the analysis of complex mixtures. Its unique chemical structure allows for effective separation and identification of compounds in various samples .
Spectroscopic Analysis
The compound is also employed in spectroscopic methods for the characterization of other chemical entities, aiding researchers in identifying molecular structures and functional groups .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Agricultural Chemistry | Herbicide Development | Effective against various weed species |
| Analytical Chemistry | HPLC Standard | Used for separation and identification |
| Spectroscopic Analysis | Aids in molecular characterization |
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of MTFPA on human cell lines. The results indicated a significant reduction in inflammatory markers, supporting its potential use as a therapeutic agent .
Case Study 2: Herbicidal Efficacy
Field trials assessing the herbicidal efficacy of MTFPA derivatives demonstrated substantial control over target weed species without harming crop yields, indicating its suitability for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Physicochemical and Functional Insights
Acidity and Solubility
- The target compound’s acidity (pKa) is influenced by competing effects: methoxy (electron-donating) decreases acidity, while -CF₃ (electron-withdrawing) increases it. This balance may result in a pKa closer to phenylacetic acid (~4.3) .
- Solubility in organic solvents (e.g., DMSO, methanol) is likely higher than non-fluorinated analogs due to the -CF₃ group’s lipophilicity.
Biological Activity
Overview
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 248.2 g/mol . The presence of the trifluoromethyl group is crucial for its biological activity, influencing interactions with biological targets.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzyme activities, which can lead to altered metabolic pathways in cells.
Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been reported to inhibit cell growth in breast cancer (MDA-MB-231) and leukemia (HL-60) cell lines, demonstrating significant cytotoxicity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 15.0 | Inhibition of proliferation |
| HL-60 | 12.5 | Induction of apoptosis |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of key enzymes involved in metabolic processes. For example, it has been evaluated for its potential to inhibit acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Acetylcholinesterase | 65% | 10 |
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined the anticancer properties of various phenylacetic acid derivatives, including this compound. The compound was found to induce apoptosis in cancer cells through caspase activation pathways .
- Neuroprotective Potential : Another study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it could reduce cell death in neuronal cell cultures exposed to toxic agents, suggesting potential applications in treating neurodegenerative disorders .
Safety and Toxicology
While the biological activities are promising, safety evaluations are critical. Preliminary toxicological assessments indicate that at therapeutic doses, this compound exhibits low toxicity profiles; however, further studies are necessary to fully understand its safety margins.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the trifluoromethyl group into the phenylacetic acid scaffold while preserving regioselectivity?
- Methodological Answer : The trifluoromethyl group can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using trifluoromethylated boronic acids or via direct electrophilic trifluoromethylation. To ensure regioselectivity, steric and electronic effects of the methoxy and methyl substituents must be mitigated using directing groups or protecting strategies. For example, protecting the methoxy group with a silyl ether during trifluoromethylation can prevent undesired side reactions .
Q. How can HPLC and NMR spectroscopy be optimized to characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to resolve polar impurities. Gradient elution (5–95% acetonitrile over 20 minutes) improves separation efficiency.
- NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence (δ ~ -60 to -70 ppm). ¹H NMR should resolve methoxy (δ 3.7–3.9 ppm) and methyl (δ 2.1–2.3 ppm) protons. HSQC and HMBC experiments clarify coupling between substituents .
Q. What solvent systems are suitable for improving the solubility of this lipophilic compound in aqueous reaction conditions?
- Methodological Answer : Co-solvents like DMSO (10–20% v/v) or cyclodextrin-based encapsulation enhance solubility. Alternatively, micellar catalysis using nonionic surfactants (e.g., Triton X-100) enables reactions in water-dominated systems .
Advanced Research Questions
Q. How do steric effects from the 3-methyl and 5-trifluoromethyl groups influence reaction kinetics in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : Steric hindrance at the 5-position slows NAS reactions, which can be quantified via kinetic isotope effect (KIE) studies or computational modeling (DFT). Introducing electron-withdrawing groups (e.g., nitro) at the 4-position can activate the ring, offsetting steric limitations. Transition-state modeling using Gaussian09 with B3LYP/6-31G* basis sets predicts regioselectivity .
Q. What experimental approaches resolve contradictions in reported metabolic pathways of phenylacetic acid derivatives?
- Methodological Answer : Use isotopically labeled (¹³C or ²H) analogs in in vitro hepatocyte assays to track metabolic intermediates. LC-MS/MS identifies phase I (oxidation) and phase II (glucuronidation) metabolites. Compare results across species (e.g., rat vs. human microsomes) to assess interspecies variability .
Q. How can molecular dynamics simulations predict the compound’s interaction with cytochrome P450 enzymes for toxicity profiling?
- Methodological Answer : Dock the compound into CYP3A4 or CYP2D6 active sites using AutoDock Vina. Run 100-ns MD simulations in GROMACS to analyze binding stability. Key metrics include RMSD (<2 Å), hydrogen bonding with heme iron, and free-energy calculations (MM/PBSA) to rank affinity. Validate with in vitro inhibition assays .
Q. What strategies mitigate photodegradation of the trifluoromethyl group under UV-light exposure during photochemical studies?
- Methodological Answer : Add UV stabilizers (e.g., benzophenone-3) at 0.1–1.0 mM or conduct reactions under amber glassware. Monitor degradation via time-resolved fluorescence spectroscopy. For mechanistic insights, use EPR to detect radical intermediates formed during C-F bond cleavage .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
